molecular formula C44H10F20N4 B1460010 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin CAS No. 25440-14-6

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Cat. No. B1460010
CAS RN: 25440-14-6
M. Wt: 974.5 g/mol
InChI Key: VJEVAXUMNMFKDT-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a polyfluorinated aromatic compound that has been used as a functional platform for peptide stapling and multicyclisation . It reacts with a range of nucleophiles, including amines, alcohols, thiols, and nitrogen heterocycles, resulting in the nucleophilic aromatic substitution of the para-F atoms of the pentafluorophenyl groups .


Synthesis Analysis

The synthesis of Pd 5,10,15,20-tetrakis(pentafluorophenyl) porphyrin involves dissolving tetrakis(pentafluorophenyl)porphyrin and PdCl2 (PhCN)2 in PhCN under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is C44H10F20N4 . Its molecular weight is 974.5 g/mol .


Chemical Reactions Analysis

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin readily reacts with thiolates via nucleophilic aromatic substitution (S N Ar), providing excellent scaffolds for peptide cyclisation .

Scientific Research Applications

Versatile Platform for Novel Porphyrinic Materials

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin serves as a versatile platform for synthesizing novel porphyrinic materials. It reacts with various nucleophiles, leading to the substitution of the para-F atoms in the pentafluorophenyl groups. This reactivity has been used extensively to create porphyrins with electron-donating substituents, beneficial for developing new monomeric porphyrins and polymer-supported porphyrins. These are useful in heterogeneous catalysis and other applications (Costa et al., 2011).

Improved Synthesis Methods

An improved synthesis method for 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin has been reported. This method involves acid-catalyzed condensation of pyrrole with substituted aldehyde, followed by oxidation, enhancing the yield up to 30%. This advancement is crucial for producing high-quality porphyrins for various applications (Made et al., 1988).

Proton Transfer Reactions

The proton transfer reactions from N-H acid [5,10,15,20-tetrakis(pentafluorophenyl)-21-H, 23-H-porphyrin] to strong bases in acetonitrile have been studied. This research provides insights into the chemical behavior of this porphyrin, particularly in proton transfer reactions, which is fundamental for understanding its reactivity and potential applications in catalysis and organic synthesis (Schroeder et al., 1997).

Novel Crowned Porphyrin Synthesis

A novel crowned porphyrin derived from 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin shows distinct spectroscopic behavior in the presence of sodium and potassium ions. This discovery is significant in the field of sensor development and molecular recognition, where ion-specific interactions are crucial (Gotardo et al., 2003).

High-Pressure Synthesis Techniques

A high-pressure synthesis technique has been developed for producing N-substituted tetraamino derivatives of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin. This method provides high yields and is an improvement over traditional high-temperature methods, opening new possibilities in the synthesis of specialized porphyrins (Gomes et al., 2016).

Potential in Photodynamic Therapy and Imaging

The synthesis, characterization, and photophysical properties of fluorinated porphyrins, including 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin, have been explored with reference to their potential in photodynamic therapy (PDT) and in vivo imaging. Their high yields of triplet formation and singlet oxygen sensitization make them suitable for future studies in PDT applications (Grancho et al., 2002).

Future Directions

The compound opens the door to the next generation of functional scaffolds for 3D peptide architectures . It has been demonstrated that a porphyrin-templated stapled peptide containing the Skin Penetrating and Cell Entering (SPACE) peptide affords a skin cell penetrating conjugate with intrinsic fluorescence .

properties

IUPAC Name

5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65,68H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEVAXUMNMFKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H10F20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

974.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

CAS RN

25440-14-6
Record name 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JIT Costa, AC Tome, MG Neves… - Journal of porphyrins …, 2011 - World Scientific
5, 10, 15, 20-tetrakis (pentafluorophenyl) porphyrin reacts with a range of nucleophiles (amines, alcohols, thiols, nitrogen heterocycles, and others) resulting in the nucleophilic aromatic substitution of the para-F atoms of the pentafluorophenyl groups. This reaction, which was fortuitously discovered by Kadish and collaborators in 1990, is now being extensively used to synthesize porphyrins bearing electron-donating substituents in the para-position of their meso-aryl groups. This mini-review highlights the methods of synthesis of 5 …
Number of citations: 100 www.worldscientific.com
P Dognini, T Chaudhry, G Scagnetti… - … A European Journal, 2023 - Wiley Online Library
Polyfluorinated aromatic reagents readily react with thiolates via nucleophilic aromatic substitution (SNAr) and provide excellent scaffolds for peptide cyclisation. Here we report a robust and versatile platform for peptide stapling and multicyclisation templated by 5, 10, 15, 20‐tetrakis (pentafluorophenyl) porphyrin, opening the door to the next generation of functional scaffolds for 3D peptide architectures. We demonstrate that stapling and multicyclisation occurs with a range of non‐protected peptides under peptide‐compatible …

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